molecular formula C5H6ClN3O B12151501 4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one

4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B12151501
M. Wt: 159.57 g/mol
InChI Key: MIUZAYWFJNXFNQ-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazine ring, which contains two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the desired product. The reaction conditions are carefully controlled to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-chloro-2-methyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

4-amino-5-chloro-2-methylpyridazin-3-one

InChI

InChI=1S/C5H6ClN3O/c1-9-5(10)4(7)3(6)2-8-9/h2H,7H2,1H3

InChI Key

MIUZAYWFJNXFNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)Cl)N

Origin of Product

United States

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